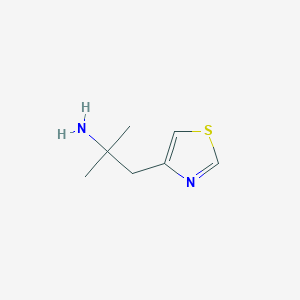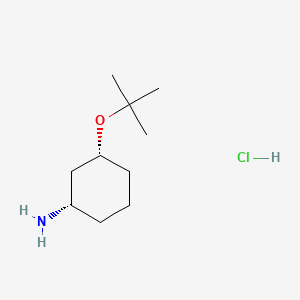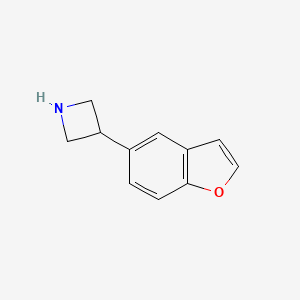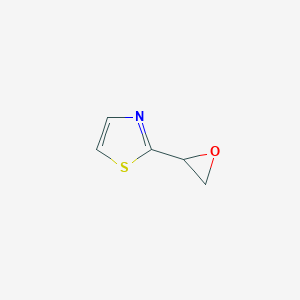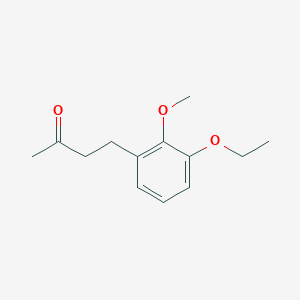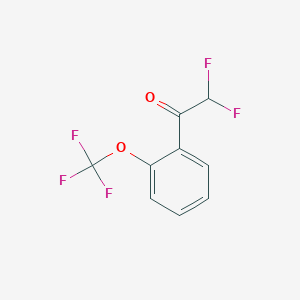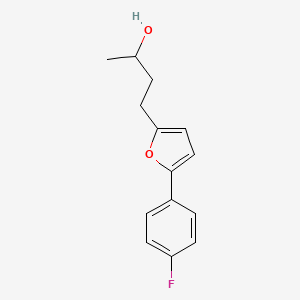
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a butanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol typically involves the reaction of 5-hydroxymethylfurfural with a fluoro-Grignard reagent, such as 4-fluorophenyl magnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under ice-water bath conditions. After the addition of the Grignard reagent, the mixture is stirred at room temperature, followed by the addition of a saturated ammonium chloride solution to quench the reaction. The product is then extracted using ethyl acetate and purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-one.
Reduction: 4-(5-(4-Fluorophenyl)tetrahydrofuran-2-yl)butan-2-ol.
Substitution: 4-(5-(4-Methoxyphenyl)furan-2-yl)butan-2-ol.
Wissenschaftliche Forschungsanwendungen
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and fluorophenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Phenylfuran-2-yl)butan-2-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(5-(4-Chlorophenyl)furan-2-yl)butan-2-ol: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
4-(5-(4-Methylphenyl)furan-2-yl)butan-2-ol: Features a methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s reactivity and specificity in various applications, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C14H15FO2 |
|---|---|
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
4-[5-(4-fluorophenyl)furan-2-yl]butan-2-ol |
InChI |
InChI=1S/C14H15FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h3-6,8-10,16H,2,7H2,1H3 |
InChI-Schlüssel |
UOCUNYYBJMNHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(O1)C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


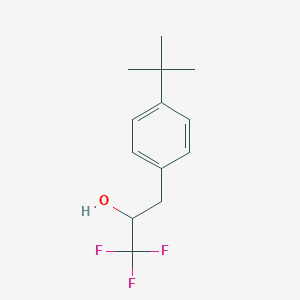

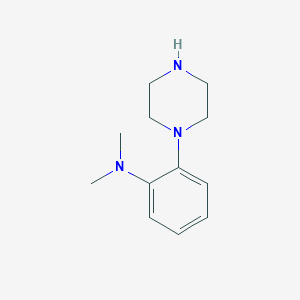
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)

